molecular formula C26H24ClN3O5S B11706183 7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11706183
M. Wt: 526.0 g/mol
InChI Key: PHRWWSLEHDMMOW-UHFFFAOYSA-N
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Description

7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzodiazepine core, a morpholine sulfonyl group, and a phenyl ring

Preparation Methods

The synthesis of 7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the morpholine sulfonyl and phenyl groups. One common synthetic route involves the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of the Morpholine Sulfonyl Group: This step typically involves the reaction of the benzodiazepine intermediate with morpholine-4-sulfonyl chloride under basic conditions to introduce the morpholine sulfonyl group.

    Introduction of the Phenyl Group: This step involves the reaction of the intermediate with a phenylating agent, such as phenyl magnesium bromide, under appropriate conditions to introduce the phenyl group.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine core or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its effects on various biological targets, including enzymes and receptors.

    Chemical Biology: The compound can be used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.

    Material Science: Due to its complex structure, this compound may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE include other benzodiazepine derivatives and morpholine sulfonyl compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 7-CHLORO-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE lies in its combination of a benzodiazepine core with a morpholine sulfonyl group and a phenyl ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN3O5S

Molecular Weight

526.0 g/mol

IUPAC Name

7-chloro-4-(4-morpholin-4-ylsulfonylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C26H24ClN3O5S/c27-20-8-11-23-22(16-20)25(18-4-2-1-3-5-18)30(17-24(31)28-23)26(32)19-6-9-21(10-7-19)36(33,34)29-12-14-35-15-13-29/h1-11,16,25H,12-15,17H2,(H,28,31)

InChI Key

PHRWWSLEHDMMOW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=C(C3C5=CC=CC=C5)C=C(C=C4)Cl

Origin of Product

United States

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